Chloroacetaldehyde: A Comprehensive Technical Guide
Chloroacetaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetaldehyde (ClCH₂CHO) is a highly reactive organic compound that, despite its toxicity, serves as a valuable intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[1][2] It is also a significant metabolite of the chemotherapeutic agents ifosfamide (B1674421) and cyclophosphamide, contributing to their dose-limiting toxicities.[1][2][3] This guide provides an in-depth overview of the fundamental properties, structure, and biological interactions of chloroacetaldehyde, tailored for professionals in research and drug development.
Core Properties and Structure
Chloroacetaldehyde is a colorless liquid characterized by a pungent, irritating odor.[2][4][5] In its anhydrous form, it is unstable and prone to polymerization.[6][7] Consequently, it is most commonly handled as a more stable aqueous solution, typically at a concentration of 40-50%.[5][7] The compound is soluble in water, with which it readily forms a hydrate (B1144303), as well as in common organic solvents such as ethanol, ether, acetone, and methanol.[4][6][8]
Physicochemical Data
The key quantitative properties of chloroacetaldehyde are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Molecular Formula | C₂H₃ClO[4][6][9] | |
| Molecular Weight | 78.50 g/mol [4][6][8] | |
| Appearance | Colorless liquid[4][5] | |
| Odor | Sharp, irritating, acrid[4][5][6] | |
| Boiling Point | 85-86 °C[6][8] | Anhydrous form |
| Melting Point | -28 to -23 °C[4] | Anhydrous form |
| Density | 1.236 g/mL at 25 °C[4][10] | |
| Solubility | Soluble in water, alcohol, ether, acetone, methanol[4][6][8] | Forms a hydrate in water |
| Flash Point | 87.8 °C (190 °F)[4] | Closed cup |
| Vapor Pressure | 100 mmHg at 20 °C[4][5] |
Chemical Structure
The structure of chloroacetaldehyde is characterized by a carbonyl group and a chlorine atom on the adjacent carbon. This bifunctional nature makes it a versatile reagent in organic synthesis.[1][2] Microwave spectroscopy studies have revealed that chloroacetaldehyde exists as a mixture of two rotational isomers (conformers): a cis form and a trans form, defined by the relative positions of the chlorine and oxygen atoms.[11]
Biological Signaling and Toxicity
The toxicological profile of chloroacetaldehyde is of significant interest, particularly in the context of chemotherapy. As a metabolite of ifosfamide, it is implicated in the drug's associated nephrotoxicity, neurotoxicity, and urothelial toxicity.[1][2][3][4][5]
The primary mechanisms of chloroacetaldehyde-induced cytotoxicity involve:
-
Glutathione (B108866) Depletion: Chloroacetaldehyde rapidly depletes cellular stores of glutathione (GSH), a critical antioxidant, rendering cells vulnerable to oxidative damage.[1][5]
-
Mitochondrial Dysfunction: It inhibits Complex I of the mitochondrial respiratory chain, leading to impaired oxidative phosphorylation and a sharp decrease in cellular ATP levels.[5]
-
Enzyme Inhibition: Chloroacetaldehyde has been shown to inhibit key enzymes in metabolic pathways, such as glyceraldehyde 3-phosphate dehydrogenase, which is involved in both glycolysis and gluconeogenesis.[5]
-
Induction of Oxidative Stress: The depletion of GSH and mitochondrial dysfunction contribute to an increase in reactive oxygen species (ROS), leading to cellular damage.[3][10]
-
Apoptosis Induction: The culmination of these effects can trigger programmed cell death, or apoptosis, characterized by the activation of enzymes like caspase-3.[3]
-
Altered Urothelial Signaling: In the bladder, chloroacetaldehyde can induce the release of signaling molecules such as ATP, acetylcholine, and prostaglandin (B15479496) E2 from urothelial cells, which may contribute to the sensory and functional bladder changes observed in patients.[3]
The following diagram illustrates the key signaling pathways involved in chloroacetaldehyde-induced cellular toxicity.
References
- 1. Human kidney tubules detoxify chloroacetaldehyde, a presumed nephrotoxic metabolite of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroacetaldehyde and Ifosfamide Toxicity - Marshall Goren [grantome.com]
- 3. core.ac.uk [core.ac.uk]
- 4. cancer-networks.com [cancer-networks.com]
- 5. Targets of chloroacetaldehyde-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. US4311563A - Process for the isolation of monochloroacetaldehyde - Google Patents [patents.google.com]
- 9. chemcess.com [chemcess.com]
- 10. Investigation of ifosfamide and chloroacetaldehyde renal toxicity through integration of in vitro liver-kidney microfluidic data and pharmacokinetic-system biology models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20160272610A1 - Process for preparing chloroacetaldehyde acetals - Google Patents [patents.google.com]
